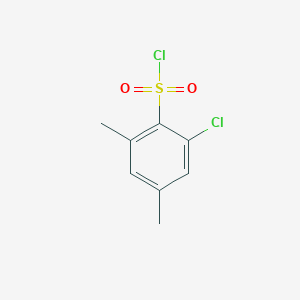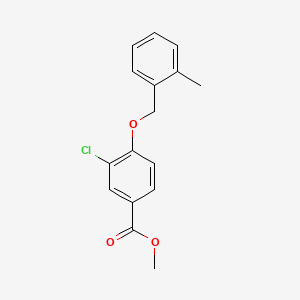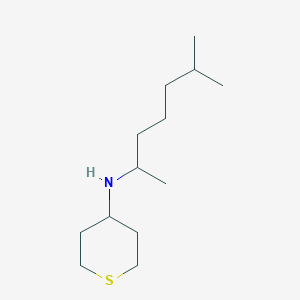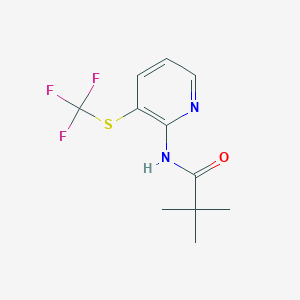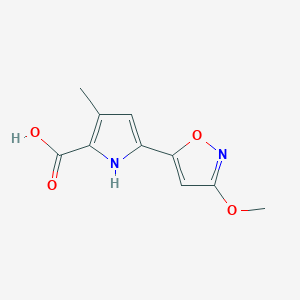
5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound featuring a pyrrole ring substituted with a methoxyisoxazole group
Métodos De Preparación
The synthesis of 5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves several steps. One common method includes the bromination of dimethyl fumarate under photoflow conditions, followed by the formation of the isoxazole ring . The process involves multiple steps such as methylation, ester reduction, benzylic chlorination, benzylic substitution, and hydrolysis and decarboxylation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Cycloaddition: Isoxazole derivatives are known to participate in [2+3] cycloaddition reactions with nitrile oxides.
Aplicaciones Científicas De Investigación
5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparación Con Compuestos Similares
5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can be compared with other isoxazole derivatives, such as:
3-(3-Methoxyisoxazol-5-yl)propanoic acid: This compound shares the methoxyisoxazole group but differs in the rest of its structure.
4-Phenyl-4-isoxazoline: Another isoxazole derivative with different substituents, showing distinct biological activities.
The uniqueness of 5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10N2O4 |
|---|---|
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
5-(3-methoxy-1,2-oxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c1-5-3-6(11-9(5)10(13)14)7-4-8(15-2)12-16-7/h3-4,11H,1-2H3,(H,13,14) |
Clave InChI |
CIUPHIPRPFLRJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=C1)C2=CC(=NO2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


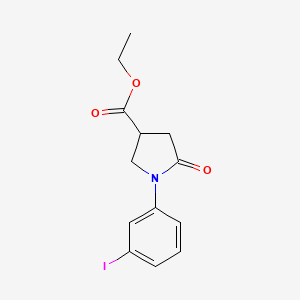

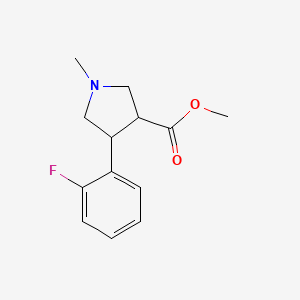
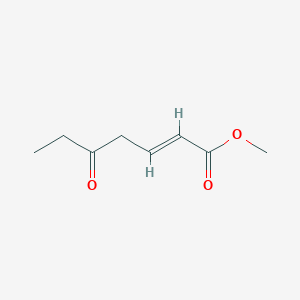

![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13025286.png)
![(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13025303.png)
![3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13025311.png)
